1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-26-17-7-5-16(6-8-17)23-13-15(10-18(23)24)22-19(25)21-12-14-4-3-9-20-11-14/h3-9,11,15H,2,10,12-13H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHMPQCHRYDGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a γ-lactam, under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using an ethoxybenzoyl chloride and a Lewis acid catalyst.
Formation of the Pyridinylmethyl Urea Moiety: This step involves the reaction of a pyridinylmethylamine with an isocyanate to form the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the pyridinylmethyl urea moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs from the provided evidence, focusing on core structures , substituents , synthetic yields , and physical properties (e.g., melting points).
2.1. Structural Analogues
Table 1: Key Structural Features and Physical Properties
2.2. Key Observations
Core Structure Variations: The target compound’s pyrrolidin-5-one core differentiates it from azetidin-2-one derivatives (e.g., compound 1h, ), which have a smaller four-membered ring. Compared to urea-linked aryl compounds (e.g., Compound 29, ), the pyrrolidinone core introduces additional hydrogen-bonding sites via the carbonyl group, which may influence solubility and target affinity .
Substituent Effects: Ethoxyphenyl vs. Methoxyphenyl: The ethoxy group in the target compound (vs. Pyridin-3-ylmethyl vs. Piperazinylsulfonyl: The pyridinylmethyl group (target compound) is less polar than the piperazinylsulfonyl substituent in Compound 29 (), which may reduce solubility but improve blood-brain barrier penetration .
Synthetic Yields: While direct synthetic data for the target compound are unavailable, analogs like Compound 29 (74% yield) and azetidinone 1h (94% yield, ) suggest that urea formation and ring-closure steps can be optimized for high efficiency .
Melting Points: The pyrrolidinone core in the target compound likely results in a higher melting point (>150°C inferred) compared to urea-linked aryl derivatives (e.g., Compound 29, 102–103°C) due to increased molecular rigidity .
Research Implications
- Biological Activity: Pyridinylmethyl-urea derivatives (e.g., ) are often explored as kinase inhibitors or GPCR modulators. The target compound’s pyrrolidinone core may mimic proline-rich regions in proteins, enhancing target engagement .
- SAR Insights: Replacing the azetidinone () with pyrrolidinone could improve metabolic stability, as five-membered rings are less prone to ring-opening reactions .
Biological Activity
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure comprising a pyrrolidinone ring, an ethoxyphenyl group, and a pyridinylmethyl urea moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The IUPAC name of the compound is 1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-ylmethyl)urea. The molecular formula is with a molecular weight of approximately 342.39 g/mol. The compound's structure allows for diverse chemical modifications, which may enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism involves modulation of receptor activity, potentially influencing signaling pathways related to various physiological processes.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with urea moieties are often investigated for their anti-inflammatory properties.
- Enzyme Inhibition : The potential to act as enzyme inhibitors suggests relevance in treating conditions like obesity and metabolic disorders.
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological effects of similar compounds:
- Anticancer Properties : A study demonstrated that urea-based compounds can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Melanocortin Receptor Modulation : Research on piperazine urea derivatives indicates that they can act as selective agonists for melanocortin receptors, which are implicated in energy homeostasis and obesity management .
-
Enzyme Inhibition Studies : Various studies have reported the effectiveness of similar compounds in inhibiting enzymes associated with metabolic pathways, suggesting potential therapeutic applications in metabolic disorders 5.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis involves three key steps:
Pyrrolidinone Ring Formation : Cyclization of γ-keto esters or amides under acidic (e.g., HCl/EtOH) or basic (e.g., NaOEt) conditions .
4-Ethoxyphenyl Introduction : Electrophilic aromatic substitution (e.g., using ethoxybenzene derivatives with AlCl₃ as a catalyst) .
Urea Linkage Formation : Reaction of an isocyanate (e.g., pyridin-3-ylmethyl isocyanate) with an amine intermediate under anhydrous conditions (e.g., THF, 0–5°C) .
Optimization includes using flow chemistry for scalability, recrystallization (e.g., ethyl acetate/hexane) for purity >95%, and monitoring via TLC/HPLC .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the ethoxyphenyl aromatic protons (δ 6.8–7.2 ppm), pyrrolidinone carbonyl (δ ~170 ppm), and urea NH (δ 5.5–6.0 ppm) .
- HRMS : Verify molecular ion [M+H]+ at m/z 368.2 (calculated for C₂₀H₂₂N₃O₃⁺) .
- IR Spectroscopy : Identify urea C=O stretch (1640–1680 cm⁻¹) and pyrrolidinone amide (1680–1720 cm⁻¹) .
Q. What are the primary biological targets hypothesized for this compound, and what experimental models validate these hypotheses?
- Methodological Answer : Hypothesized targets include kinases (e.g., EGFR) and GPCRs due to structural analogs’ activity . Validation involves:
- In vitro enzyme assays : Measure IC₅₀ using recombinant kinases (e.g., ADP-Glo™ assay) .
- Cellular models : MTT assays in cancer cell lines (e.g., A549, HepG2) to assess antiproliferative effects .
- Receptor binding studies : Radioligand displacement (e.g., ³H-labeled antagonists) .
Advanced Questions
Q. What strategies are effective in resolving contradictory data regarding this compound’s enzyme inhibition efficacy across different studies?
- Methodological Answer : Contradictions may stem from:
- Assay variability : Standardize buffer pH (7.4), ATP concentration (1 mM), and enzyme sources (recombinant vs. cell lysates) .
- Compound purity : Use HPLC-PDA (>99% purity) to exclude impurities affecting activity .
- Orthogonal validation : Compare SPR binding affinity (KD) with enzymatic IC₅₀ to confirm target engagement .
Q. What computational approaches predict the binding modes of this compound with potential biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., EGFR PDB: 1M17) to model urea interactions with catalytic lysine .
- MD simulations : Run 100-ns trajectories (AMBER) to assess binding stability and hydrogen-bond retention .
- QSAR modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with activity trends .
Q. How can researchers design derivatives to enhance solubility without compromising target affinity?
- Methodological Answer :
- Hydrophilic modifications : Introduce -OH or -NH₂ groups at the pyridinylmethyl position via reductive amination .
- Prodrugs : Ethoxy-to-phosphate ester conversion for improved aqueous solubility .
- Salt formation : Prepare hydrochloride salts (e.g., using HCl/Et₂O) .
Validate via shake-flask solubility tests (logP reduction <1) and preserved IC₅₀ in kinase assays .
Q. What analytical techniques are critical for assessing the stability of this compound under various storage conditions?
- Methodological Answer :
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolytic cleavage of urea .
- Mass spectrometry : Identify degradation products (e.g., pyridin-3-ylmethylamine from urea hydrolysis) .
- TGA/DSC : Determine thermal decomposition onset (>150°C indicates stability for room-temperature storage) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Structural analogs : Compare substituent effects (e.g., 4-ethoxy vs. 4-methoxy on phenyl ring) using matched molecular pair analysis .
- Assay standardization : Use a common cell line (e.g., HEK293) and normalize data to positive controls (e.g., staurosporine for kinase inhibition) .
- Meta-analysis : Pool data from PubChem BioAssay (AID 1259391) to identify outliers and consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
